Linoelaidic acid

Catalog No.
S1538501
CAS No.
506-21-8
M.F
C18H32O2
M. Wt
280.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Linoelaidic acid

CAS Number

506-21-8

Product Name

Linoelaidic acid

IUPAC Name

(9E,12E)-octadeca-9,12-dienoic acid

Molecular Formula

C18H32O2

Molecular Weight

280.4 g/mol

InChI

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6+,10-9+

InChI Key

OYHQOLUKZRVURQ-AVQMFFATSA-N

SMILES

CCCCCC=CCC=CCCCCCCCC(=O)O

Synonyms

9 trans,12 trans Octadecadienoic Acid, 9,12 Octadecadienoic Acid, 9,12-Octadecadienoic Acid, 9-trans,12-trans-Octadecadienoic Acid, Acid, 9,12-Octadecadienoic, cis,cis-9,12-Octadecadienoic Acid, Linoelaidic Acid, Linoelaidic Acid, (E,Z)-Isomer, Linoleate, Linoleic Acid, Linoleic Acid, (E,E)-Isomer, Linoleic Acid, (Z,E)-Isomer, Linoleic Acid, (Z,Z)-Isomer, Linoleic Acid, (Z,Z)-Isomer, 14C-Labeled, Linoleic Acid, Ammonium Salt, (Z,Z)-Isomer, Linoleic Acid, Calcium Salt, (Z,Z)-Isomer, Linoleic Acid, Potassium Salt, (Z,Z)-Isomer, Linoleic Acid, Sodium Salt, (E,E)-Isomer, Linoleic Acid, Sodium Salt, (Z,Z)-Isomer, Linolelaidic Acid, trans,trans-9,12-Octadecadienoic Acid

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)O

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCC(=O)O

Potential Anti-Cancer Effects:

Studies have explored the possibility of linoelaidic acid exhibiting anti-cancer properties. Research on the MCF-7 human breast cancer cell line suggests that linoelaidic acid may reduce cell viability and induce apoptosis (programmed cell death) []. This effect is potentially linked to the generation of reactive oxygen species (ROS) and activation of caspases, proteins involved in the apoptotic pathway [].

However, it's important to note that this research is primarily conducted in cell lines and further investigation is necessary to understand its potential applications and safety in humans [].

Impact on Cellular Functions:

Research has investigated the effects of linoelaidic acid on various cellular functions. Studies suggest that it might:

  • Impair mitochondrial function: Linoelaidic acid, in combination with amyloid beta (Aβ) protein, might contribute to oxidative stress and mitochondrial dysfunction in neuronal cells [].
  • Alter enzyme activity: Studies indicate that linoelaidic acid might decrease the activity of enzymes like Na⁺-K⁺-ATPase and glutathione peroxidase, potentially affecting cellular energy production and antioxidant defense mechanisms [].
  • Modulate inflammatory responses: Research suggests that linoelaidic acid might trigger inflammation in vascular endothelial cells and reduce the production of nitric oxide, a molecule involved in vasodilation [].

Linoelaidic acid is an omega-6 trans fatty acid (TFA). It's a structural isomer of linoleic acid, a beneficial polyunsaturated fatty acid, differing by the arrangement of double bonds in the carbon chain []. It arises primarily from the partial hydrogenation of vegetable oils, a process used to increase shelf life and stability. Due to its association with potential health risks, research on linoelaidic acid focuses on its effects on the human body.


Molecular Structure Analysis

Linoelaidic acid has a linear structure of 18 carbon atoms with two double bonds. Unlike linoleic acid, which has cis double bonds (where hydrogens are on the same side of the double bond), linoelaidic acid has trans double bonds (hydrogens are on opposite sides). This difference in geometry significantly impacts its biological properties [].


Chemical Reactions Analysis

Information on specific decomposition reactions or other relevant chemical reactions involving isolated linoelaidic acid is limited in the scientific literature currently available.


Physical And Chemical Properties Analysis

  • Melting Point: 28–29 °C
  • Boiling Point: 229 to 230 °C at 16 mmHg
  • Solubility: Soluble in organic solvents like chloroform and hexane
  • Chemical Stability: Relatively stable under normal storage conditions

Linoelaidic acid's mechanism of action in the body is still under investigation. However, research suggests it might compete with linoleic acid for incorporation into cell membranes and metabolic processes []. This competition could potentially disrupt cellular functions and contribute to adverse health effects.

Several studies have linked high dietary intake of linoelaidic acid to an increased risk of coronary heart disease []. It might also contribute to insulin resistance and inflammation. Due to these potential health risks, many regulatory bodies worldwide have limited the amount of trans fats allowed in processed foods.

Safety Information:

  • Generally recognized as safe (GRAS) for limited industrial uses by the US Food and Drug Administration (FDA).
  • Consumption should be minimized due to potential health risks.

Physical Description

Solid

XLogP3

6.8

Appearance

Unit:100 mgPurity:99%Physical liquid

Melting Point

28-29°C

UNII

7552P0K6PN

Other CAS

506-21-8

Wikipedia

Linolelaidic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

Dates

Modify: 2023-08-15
1.Ratnayake, W.M.N.,Chen, Z.Y.,Pelletier, G., et al. Occurrence of 5c,8c,11c,15t-eicosatetraenoic acid and other unusual polyunsaturated fatty acids in rats fed partially hydrogenated canola oil. Lipids 29, 707-714 (1994).

Explore Compound Types